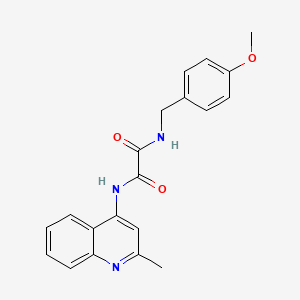
N1-(4-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(4-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide” is a chemical compound that contains a quinoline moiety . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their roles in natural and synthetic chemistry and their biological and pharmacological activities . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis
The molecular structure of “this compound” would be based on the structures of its constituent parts. The quinoline moiety displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .Chemical Reactions Analysis
Quinoline derivatives are known to undergo a variety of chemical reactions, including reactions with ethene-1,2,3,4-tetracarbonitrile to form new pyrano[3,2-c]quinolones .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, a related compound, “(4-Methoxy-benzyl)-(2-methyl-quinolin-4-yl)-amine”, has a predicted boiling point of 445.0±40.0 °C and a predicted density of 1.173±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition One of the applications of heterocyclic compounds based on the quinoline moiety is as corrosion inhibitors. For instance, two 8-hydroxyquinoline derivatives, namely (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate and (8-hydroxyquinolin-5-yl)methyl-4-nitrobenzoate, have been synthesized and shown to effectively inhibit corrosion of mild steel in hydrochloric acid through electrochemical techniques, surface studies, and theoretical simulations (Rbaa et al., 2019).
Antimicrobial Activity Compounds with the quinoline backbone have also demonstrated antimicrobial properties. A natural product isolated from the Australian rainforest plant Doryphora sassafras, which is structurally related to quinoline derivatives, has shown potential biological activity (Carroll et al., 2001).
Catalysis and Organic Synthesis The Rh(III)-catalyzed olefination of N-methoxybenzamides via C-H bond activation demonstrates the versatility of methoxybenzyl and quinolinyl containing compounds in facilitating organic transformations, offering a mild and efficient pathway to valuable products (Rakshit et al., 2011).
Pharmacological Applications Research into the pharmacological applications of quinoline derivatives has yielded promising results. For instance, Schiff bases derived from 1,3,4-thiadiazole compounds, incorporating methoxyquinolinyl motifs, have displayed DNA protective ability and antimicrobial activity, with some compounds exhibiting cytotoxicity against cancer cell lines (Gür et al., 2020).
Biocatalysis and Asymmetric Synthesis The asymmetric synthesis of dextromethorphan intermediates showcases the application of methoxybenzyl-containing compounds in producing pharmaceuticals via biocatalytic processes, highlighting their role in industrial chemistry (Wu et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
The future directions in the study of quinoline derivatives like “N1-(4-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide” could involve further exploration of their synthesis, chemical reactions, and potential biological activities. These compounds could have potential applications in drug research and development .
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-11-18(16-5-3-4-6-17(16)22-13)23-20(25)19(24)21-12-14-7-9-15(26-2)10-8-14/h3-11H,12H2,1-2H3,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEXIQSPKWQEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-3-(4-(tetrahydrofuran-2-carbonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2868651.png)

![4-cyano-N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)benzamide](/img/structure/B2868654.png)
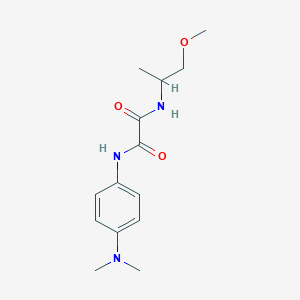
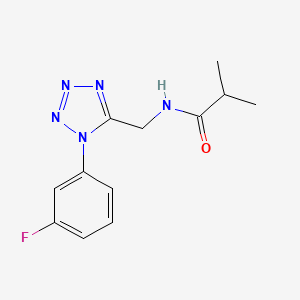
![1-[3,5-Bis(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2868658.png)

![1,4-Dioxaspiro[4.5]decan-8-yl benzoate](/img/structure/B2868664.png)

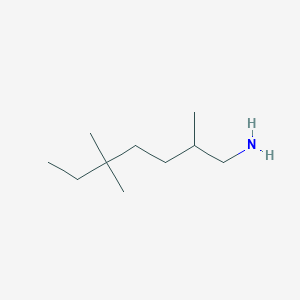

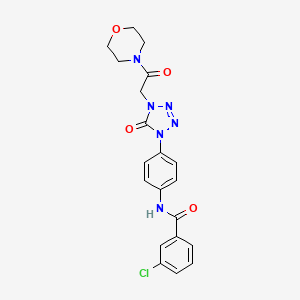
![6-Benzyl-3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2868669.png)
![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline](/img/structure/B2868671.png)